molecular formula C13H16O2 B1607620 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol CAS No. 56306-51-5

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol

Cat. No.: B1607620
CAS No.: 56306-51-5
M. Wt: 204.26 g/mol
InChI Key: NANBPTSGJWATPQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol follows established conventions for bridged polycyclic systems as outlined in the International Union of Pure and Applied Chemistry guidelines. According to the preferred International Union of Pure and Applied Chemistry name, this compound is designated as [10-(hydroxymethyl)tricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-trien-9-yl]methanol. This nomenclature reflects the tricyclic nature of the core structure, where the bracketed numbers [6.2.1.0²,⁷] indicate the bridge lengths and connectivity patterns within the polycyclic framework. The systematic naming convention identifies the compound as having eleven carbon atoms in the tricyclic core with specific double bond positions at the 2(7),3,5-positions, creating the aromatic naphthalene-like character.

The compound exhibits potential for stereoisomerism due to the presence of multiple chiral centers within the bridged framework. The methano bridge creates a rigid three-dimensional structure that restricts conformational flexibility, leading to distinct stereochemical outcomes. Analysis of the structural data reveals that the compound can exist in different stereoisomeric forms, particularly considering the orientation of the hydroxymethyl groups at the 2,3-positions. The rigidity imposed by the methano bridge significantly influences the spatial arrangement of substituents, creating opportunities for both geometric and optical isomerism. The stereochemical complexity is further enhanced by the asymmetric carbon centers present in the tetrahydro portion of the molecule, which can adopt different configurations relative to the aromatic ring system.

Nomenclature Aspect Systematic Name Component Structural Significance
Core Framework Tricyclo[6.2.1.0²,⁷]undeca- Eleven-carbon bridged system
Aromatic System 2(7),3,5-trien Naphthalene-like aromatic character
Functional Groups Hydroxymethyl substituents Primary alcohol functionalities
Molecular Formula C₁₃H₁₆O₂ Thirteen carbons, two oxygen atoms
Registry Number 56306-51-5 Chemical Abstracts Service identifier

Comparative Analysis with Related Bicyclic and Tricyclic Diols

Structural comparison with related bicyclic and tricyclic diol systems reveals distinctive features that set 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol apart from other polycyclic alcohol derivatives. The compound 1,2,3,4-tetrahydro-1,4-methano-naphthalene-2,3-diol, with molecular formula C₁₁H₁₂O₂ and molecular weight 176.21 grams per mole, represents the closest structural analog lacking the extended hydroxymethyl functionalities. This related compound shares the same tricyclic core structure but contains hydroxyl groups directly attached to the ring carbons rather than as pendant hydroxymethyl substituents. The presence of the additional methylene carbons in the dimethanol derivative significantly alters the compound's conformational flexibility and hydrogen bonding capabilities.

Bicyclo[2.2.1]heptane-2,3-diol, commonly known as norbornanediol, provides another important structural comparison point with its simpler bicyclic framework. This compound exhibits the molecular formula C₇H₁₂O₂ and demonstrates how hydroxyl group positioning affects overall molecular properties in bridged systems. The cis-exo-2,3-norbornanediol stereoisomer specifically illustrates the importance of stereochemical considerations in bicyclic diol systems. In contrast to these simpler bicyclic structures, the methanonaphthalene framework introduces aromatic character that fundamentally alters electronic properties and reactivity patterns.

Additional comparative analysis with bicyclo[3.2.0]heptane-1,2-diol reveals how ring size variations influence structural characteristics. This seven-membered bicyclic system demonstrates different bridge configurations compared to the methanonaphthalene framework, highlighting the significance of ring fusion patterns in determining molecular properties. The compound exhibits molecular formula C₇H₁₂O₂ with a molecular weight of 128.17 grams per mole, illustrating how structural modifications impact fundamental molecular parameters.

Stereochemical Considerations in Methanonaphthalene Derivatives

Stereochemical analysis of methanonaphthalene derivatives reveals complex three-dimensional relationships that significantly influence molecular properties and reactivity patterns. The methano bridge in 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol creates a rigid structural framework that locks specific spatial arrangements of substituents, leading to distinct stereochemical outcomes. The compound (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol exemplifies how stereochemical designations apply to this structural class, with the rigid bridge system creating well-defined chiral environments. This particular stereoisomer demonstrates the importance of absolute configuration assignments in methanonaphthalene derivatives, where the bridge structure creates multiple chiral centers with defined spatial relationships.

The parent 1,4-dihydro-1,4-methanonaphthalene system, with molecular formula C₁₁H₁₀ and Chemical Abstracts Service number 4453-90-1, provides fundamental insights into the stereochemical requirements of the methano bridge. This unsaturated analog demonstrates how the bridged structure maintains specific geometric constraints that influence subsequent chemical transformations. The compound is also known as benzonorbornadiene, emphasizing its relationship to norbornadiene systems while incorporating aromatic character through the naphthalene framework. The rigid tricyclic structure prevents bond rotation around the bridge connections, creating locked conformations that determine stereochemical outcomes in derivative formation.

Crystallographic data for methanonaphthalene derivatives consistently shows specific bond angles and distances that reflect the strain introduced by the methano bridge. The tricyclo[6.2.1.0²,⁷]undeca framework creates unique geometric constraints that influence both ground-state conformations and transition state geometries during chemical reactions. These stereochemical considerations become particularly important when considering the hydroxymethyl substituents in the dimethanol derivative, as their spatial orientation directly affects intermolecular interactions and physical properties. The combination of aromatic character from the naphthalene portion and the rigid three-dimensional framework from the methano bridge creates a unique stereochemical environment that distinguishes these compounds from both simple aromatic systems and conventional bicyclic structures.

Properties

IUPAC Name

[10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBPTSGJWATPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3=CC=CC=C23)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376312
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56306-51-5
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The primary synthetic route involves the dihydroxylation of 1,4-dihydro-1,4-methanonaphthalene to yield the vicinal diol, 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol.

Reaction Conditions and Procedure

  • Starting Material: 1,4-Dihydro-1,4-methanonaphthalene (79.5 g, 560 mmol)
  • Solvent System: Acetone (800 mL) and water (100 mL)
  • Catalyst: Osmium tetroxide (OsO4), 15 mL of a 15 mol% solution in tert-butyl alcohol (t-BuOH), approximately 0.26 mol% relative to substrate
  • Co-oxidant: N-Methylmorpholine N-oxide (NMO), 67.5 g (576 mmol)
  • Temperature: Ambient (room temperature)
  • Reaction Time: 60 hours
  • Work-up: The reaction mixture is filtered to remove solids, which are rinsed with acetone and air-dried. The filtrate is partially concentrated to isolate additional product by trituration with acetone.

Yield and Purity

Detailed Experimental Data

Parameter Details
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Reaction Time 60 hours
Catalyst Loading 0.26 mol% OsO4
Co-oxidant N-Methylmorpholine N-oxide (NMO)
Solvent Acetone / Water (8:1 volume ratio)
Temperature Room temperature
Yield 89% (88.3 g isolated)
Product Appearance White solid

Mechanistic Insights and Notes

  • The dihydroxylation proceeds via syn-addition of osmium tetroxide across the olefinic bond of the 1,4-dihydro-1,4-methanonaphthalene.
  • N-Methylmorpholine N-oxide serves as a stoichiometric co-oxidant to regenerate OsO4 from the reduced osmium species, enabling catalytic turnover.
  • The reaction is typically conducted in acetone-water mixtures to ensure solubility and optimal reaction kinetics.
  • The reaction duration (60 hours) ensures complete conversion with high selectivity for the diol product.
  • The intramolecular and intermolecular hydrogen bonding in the product, as revealed by crystallographic studies, contributes to its stability and crystallinity.

Crystallographic and Structural Confirmation

  • The structure of the product has been confirmed by X-ray crystallography, showing intramolecular O—H⋯O hydrogen bonds forming an S(5) ring motif and intermolecular hydrogen bonds linking dimers into chains.
  • Crystallographic data support the stereochemistry and purity of the diol product obtained by the described synthetic method.

Summary Table of Preparation Method

Step Reagent/Condition Role/Function Outcome/Remarks
1 1,4-Dihydro-1,4-methanonaphthalene Starting material Substrate for dihydroxylation
2 OsO4 (0.26 mol%) Catalyst Syn-dihydroxylation agent
3 N-Methylmorpholine N-oxide (NMO) Co-oxidant Regenerates OsO4
4 Acetone/H2O (8:1) Solvent Medium for reaction
5 Room temperature, 60 h Reaction conditions Complete conversion
6 Filtration and recrystallization Purification White solid diol product
7 X-ray crystallography Structural confirmation Confirms product identity

Research Findings and Literature Support

  • The described method is referenced in peer-reviewed literature and patents, notably by Brooks et al. (2004) and crystallographic studies published in Acta Crystallographica Section E (2008).
  • The method demonstrates high selectivity and yield, making it suitable for scale-up in pharmaceutical intermediate synthesis.
  • The compound is a crucial intermediate in the manufacture of Varenicline, underscoring the industrial relevance of this preparation method.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has shown that derivatives of 1,2,3,4-tetrahydro-1,4-methanonaphthalene exhibit antiviral properties. For instance, certain derivatives have been identified to possess activity against influenza viruses, particularly influenza A . The low toxicity and effective antiviral action make these compounds promising candidates for further development into antiviral therapies.

Synthesis of Varenicline
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol is noted as an intermediate in the synthesis of Varenicline, a medication used for smoking cessation. The synthesis involves the transformation of this compound through several chemical reactions to yield the active pharmaceutical ingredient .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions that lead to the formation of more complex molecules. For example, it can be transformed into amino acids and other functionalized derivatives through specific reaction pathways .

Case Studies

Study Focus Findings
Antiviral Efficacy Study Evaluated the antiviral activity of 1,2,3,4-tetrahydro derivativesThe study found that certain configurations exhibited significant inhibitory effects on influenza virus replication in vitro .
Synthesis Pathway Analysis Investigated the synthetic routes to VareniclineHighlighted the role of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol as a key intermediate .
Conformational Studies Analyzed stereochemical properties of related compoundsProvided insights into the conformational rigidity and potential biological activities of derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure may enable it to interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between the target compound and related naphthalene derivatives:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol 56306-51-5 C₁₃H₁₆O₂ 204.27 g/mol Methano bridge, dimethanol Pharmaceutical intermediate
1,1,6-Trimethyl-1,2-dihydronaphthalene 30364-38-6 C₁₃H₁₆ 172.27 g/mol Methyl groups, dihydronaphthalene Industrial synthesis
1,2,3,4-Tetrahydronaphthalene (Tetralin) 119-64-2 C₁₀H₁₂ 132.20 g/mol Simple tetracyclic hydrocarbon Solvent, fragrance component
1,2,3,4-Tetrahydro-1,1,4,7-tetramethylnaphthalene 1634-12-4 C₁₄H₂₀ 188.31 g/mol Tetramethyl substituents High hydrophobicity
1,2,3,4-Tetrahydro-2,7-dimethylnaphthalene 1634-04-4 C₁₂H₁₆ 160.26 g/mol Dimethyl groups Petrochemical intermediates
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol Not Provided C₁₂H₁₄O₂ 190.24 g/mol Methano bridge, diol groups Potential antioxidant applications

Structural and Functional Differences

Methano Bridge vs. Simple Tetralin Framework: The target compound’s methano bridge introduces steric rigidity and a unique spatial arrangement, enhancing receptor-binding specificity in pharmaceuticals . In contrast, 1,2,3,4-Tetrahydronaphthalene (Tetralin) lacks this bridge, resulting in a planar structure suited for solvent applications .

Hydroxymethyl Groups vs. Methyl/Aryl Substituents: The dimethanol groups in the target compound increase polarity and hydrogen-bonding capacity, improving solubility in aqueous systems. By comparison, 1,1,6-Trimethyl-1,2-dihydronaphthalene and tetramethyl derivatives (e.g., CAS 1634-12-4) are highly hydrophobic, favoring non-polar environments .

Diol vs.

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (204.27 g/mol) and polar groups result in a higher boiling point and water solubility compared to non-polar analogs like 1,2,3,4-Tetrahydro-2,7-dimethylnaphthalene (160.26 g/mol) .
  • Hydrogen-Bonding Capacity: The dimethanol groups enable stronger intermolecular interactions than methyl- or cyano-substituted derivatives (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile in ), impacting crystallization behavior and formulation stability.

Biological Activity

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol (CAS Number: 26326-70-5) is a compound of significant interest in medicinal chemistry due to its biological activities. This compound serves as an intermediate in the synthesis of various pharmacologically active agents, notably Varenicline, which is used for smoking cessation. This article reviews the biological activity of this compound, focusing on its antiviral properties and its role in drug synthesis.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Synthesis : The compound can be synthesized through various methods, including the oxidation of 1,4-dihydro-1,4-methanonaphthalene using osmium tetroxide and N-methylmorpholine N-oxide in acetone .

Antiviral Activity

Research indicates that derivatives of 1,2,3,4-tetrahydro-1,4-methanonaphthalene exhibit notable antiviral activities. For instance:

  • Influenza Virus : Certain derivatives have shown effectiveness against influenza virus A2. Studies demonstrate low toxicity coupled with significant antiviral activity when tested in vitro and in vivo .

Table 1: Antiviral Efficacy of Derivatives

Compound NameActivityVirus TypeToxicity
Endo-2-dimethylaminomethyl derivativeActiveInfluenza A2Low
Endo-3-dimethylaminomethyl derivativeActiveInfluenza A2Low
Exo configuration derivativeInactiveInfluenza A2N/A

The antiviral mechanism is thought to involve the interaction with viral proteins or host cell receptors. The endo configuration of certain derivatives enhances their binding affinity to viral targets compared to their exo counterparts . This configurational variability underscores the importance of stereochemistry in drug design.

Role in Drug Synthesis

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol is primarily recognized as an intermediate in the synthesis of Varenicline:

  • Varenicline : A partial agonist at nicotinic acetylcholine receptors (nAChRs), Varenicline is effective in reducing withdrawal symptoms and cravings associated with nicotine addiction. The synthesis involves multiple steps where this compound acts as a critical precursor .

Case Study: Varenicline Development

In a study published by Vetelino et al., the synthesis process was detailed:

  • Starting Material : 1,4-Dihydro-1,4-methanonaphthalene.
  • Reagents Used : Osmium tetroxide and N-methylmorpholine N-oxide.
  • Yield : Approximately 89% after purification steps .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions or catalytic hydrogenation of naphthalene derivatives. For example, cycloaddition reactions using methano-bridged precursors can yield the target compound. Structural confirmation requires X-ray crystallography for absolute configuration determination, supplemented by NMR (¹H/¹³C) to verify regiochemistry and stereochemistry. Recrystallization in polar solvents (e.g., methanol/water mixtures) is critical for purity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for purity assessment, with reversed-phase C18 columns and gradient elution (methanol/water + 0.1% formic acid). Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial proximity of protons, while FT-IR confirms functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹). Solid-phase extraction (SPE) using HLB cartridges can isolate the compound from complex matrices .

Q. What are the key considerations for handling and storage to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −18°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., dried dichloromethane) during synthesis. Deactivate glassware with 5% dimethyldichlorosilane to minimize adsorption losses .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis (e.g., undesired cyclization byproducts) be controlled or minimized?

  • Methodological Answer : Competing mechanisms (e.g., 1,2-diphenylethene formation) are mitigated by optimizing reaction temperature (e.g., −78°C for lithiation steps) and stoichiometry. Catalytic additives like Lewis acids (e.g., BF₃·Et₂O) can direct regioselectivity. Monitor intermediates via thin-layer chromatography (TLC) and quench reactions at partial conversion to isolate intermediates .

Q. How should researchers address discrepancies in toxicological data between in vitro and in vivo models?

  • Methodological Answer : Cross-validate species-specific metabolic profiles using hepatic microsomal assays (e.g., rat vs. human S9 fractions). Adjust exposure routes (oral vs. inhalation) to match human-relevant scenarios. Use benchmark dose modeling (BMD) to reconcile systemic effects (e.g., hepatic/renal toxicity) across studies .

Q. What methodologies optimize stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) enforce enantioselectivity. Dynamic kinetic resolution (DKR) under hydrogenation conditions can invert stereochemistry. Confirm enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies: incubate at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via LC-MS. Assess pH-dependent hydrolysis by dissolving in buffered solutions (pH 2–12) and quantifying breakdown products. Use Arrhenius plots to extrapolate shelf life .

Q. What strategies resolve contradictions in analytical data from different techniques (e.g., NMR vs. X-ray)?

  • Methodological Answer : Cross-validate using complementary methods: compare X-ray-derived torsion angles with NMR coupling constants (³JHH). For ambiguous NOE signals, employ density functional theory (DFT) calculations to predict nuclear shielding. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping proton signals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Reactant of Route 2
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol

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